molecular formula C10H11FN2O3 B1321977 4-(5-Fluoro-2-nitrophenyl)morpholine CAS No. 536977-34-1

4-(5-Fluoro-2-nitrophenyl)morpholine

Cat. No.: B1321977
CAS No.: 536977-34-1
M. Wt: 226.2 g/mol
InChI Key: WGIOZRONRHUWEM-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorine and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of 5-fluoro-2-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(5-Fluoro-2-aminophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(5-Fluoro-2-nitrophenyl)morpholine is primarily investigated for its potential as a therapeutic agent. Its structural features, particularly the presence of fluorine and nitro groups, enhance its interaction with biological targets, making it a candidate for developing drugs with anticancer and antimicrobial properties.

  • Anticancer Activity :
    • Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting significant anticancer potential .
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against certain bacterial strains. A study found a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a scaffold for antibiotic development .

Materials Science

In materials science, this compound is explored for its application in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance the performance of these materials.

Biological Studies

The compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. The specific arrangement of the fluorine and nitro groups may influence its binding affinity, which is crucial for understanding its mechanism of action in biological systems.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound inhibited cell growth significantly, providing a foundation for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that this compound exhibits activity against resistant bacterial strains, supporting its potential use in treating infections caused by such pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-2-nitrophenyl)morpholine
  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 4-(2-Nitrophenyl)morpholine

Comparison

4-(5-Fluoro-2-nitrophenyl)morpholine is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its analogs. For example, the presence of the fluorine atom at the 5-position may enhance the compound’s stability and binding affinity in biological systems, making it more effective in certain applications.

Biological Activity

4-(5-Fluoro-2-nitrophenyl)morpholine is an organic compound belonging to the morpholine class, characterized by the presence of a fluorine and a nitro group on its phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H11FN2O3
  • Molecular Weight : 224.21 g/mol
  • Structure : The compound consists of a morpholine moiety attached to a phenyl ring that carries both a fluorine atom and a nitro group.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties by modulating neuroinflammation and oxidative stress pathways. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antimicrobial Activity : The presence of the nitro group is often associated with increased antimicrobial efficacy. Compounds with similar nitro-substituted phenyl groups have demonstrated significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial DNA replication, such as topoisomerases. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics .

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common methods include:

  • Starting Materials : 5-Fluoro-2-nitroaniline and morpholine.
  • Reaction Conditions : The reaction is generally carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

These results suggest that the compound possesses moderate to strong antimicrobial activity, making it a candidate for further development in therapeutic applications.

Neuroprotective Studies

In vitro studies have shown that compounds similar to this compound can reduce neuronal cell death induced by oxidative stress. For example, in models of neurodegeneration:

  • Cell Viability Assay : Treatment with the compound resulted in a significant increase in cell viability compared to untreated controls.
  • Inflammatory Markers : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential anti-inflammatory effects .

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Antibacterial Efficacy Testing : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Acinetobacter baumannii. Results showed significant inhibition, highlighting its potential role in combating antibiotic resistance .

Properties

IUPAC Name

4-(5-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZRONRHUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(3-Fluoro-4-nitrophenyl)morpholine: A solution of 2,4-difluoronitrobenzene (10.0 mL, 91 mmol) and morpholine (17.4 mL, 200 mmol) in THF (100 mL) was stirred at RT under nitrogen for 2 h. The solvent was removed and the residue was partitioned between EtOAc and water. The organic layer was washed brine, dried over MgSO4, and concentrated. The resulting solid was purified by SiO2 chromatography with 20-50% EtOAc in hexane to give 4-fluoro-2-morpholinonitrobenzene (18.1 g) and 55a (1.81 g, 8% yield); [M+H]+=227.10.
Quantity
0 (± 1) mol
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10 mL
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17.4 mL
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100 mL
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Yield
8%

Synthesis routes and methods II

Procedure details

A solution of 2,4-difluoronitrobenzene (10.0 mL) and morpholine (17.4 mL) in THF (100 mL) was stirred at RT under N2 for 2 h. The solvent was removed and the residue was partitioned between EtOAc and water. The organic layer was washed brine, dried over MgSO4, and concentrated. The resulting solid was purified by chromatography on silica gel with 20-50% EtOAc in hexane to give 18.1 g of 4-fluoro-2-morpholinonitrobenzene and 1.81 g of 2-fluoro-4-morpholinonitrobenzene. ESI mass spectrum z (rel. intensity) 227.1 (M+H, 100).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.